molecular formula C24H20FN5O B264608 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one

1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B264608
M. Wt: 413.4 g/mol
InChI Key: ZEJVWQRSXJTGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one, also known as DPP-6, is a small molecule that has been the subject of scientific research in recent years. DPP-6 is a pyrazolo[3,4-b]pyridine derivative that has been shown to have potential therapeutic applications in various diseases.

Mechanism of Action

1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one exerts its therapeutic effects by binding to and inhibiting the activity of specific enzymes and receptors in the body. For example, 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has been shown to bind to and activate the adenosine A2A receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has been shown to have various biochemical and physiological effects in the body. For example, 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis. In addition, 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has been shown to reduce oxidative stress and inflammation in the brain by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one in lab experiments is its high potency and selectivity for specific enzymes and receptors. This allows for more precise and targeted experiments. However, one limitation of using 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one. One possible direction is the development of more efficient synthesis methods to increase the yield and purity of 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one. Another direction is the investigation of 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one's potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one and its effects on various physiological processes in the body.

Synthesis Methods

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one involves a multistep process that begins with the reaction of 4,6-dimethyl-2-aminopyrimidine with 3-fluorobenzaldehyde to form intermediate 1. Intermediate 1 is then reacted with 3-phenylpropiolic acid in the presence of a catalyst to yield 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one. The overall yield of 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is approximately 25%.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has been shown to have cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation, 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Product Name

1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one

Molecular Formula

C24H20FN5O

Molecular Weight

413.4 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C24H20FN5O/c1-14-11-15(2)27-24(26-14)30-23-21(22(29-30)16-7-4-3-5-8-16)19(13-20(31)28-23)17-9-6-10-18(25)12-17/h3-12,19,29H,13H2,1-2H3

InChI Key

ZEJVWQRSXJTGPI-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N2C3=NC(=O)CC(C3=C(N2)C4=CC=CC=C4)C5=CC(=CC=C5)F)C

SMILES

CC1=CC(=NC(=N1)N2C3=NC(=O)CC(C3=C(N2)C4=CC=CC=C4)C5=CC(=CC=C5)F)C

Canonical SMILES

CC1=CC(=NC(=N1)N2C3=NC(=O)CC(C3=C(N2)C4=CC=CC=C4)C5=CC(=CC=C5)F)C

Origin of Product

United States

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